molecular formula C17H15F4NO4S B2562377 3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-61-6

3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2562377
CAS No.: 338424-61-6
M. Wt: 405.36
InChI Key: CLZXGTNYJRVOQO-UHFFFAOYSA-N
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Description

This compound belongs to the propanamide class of nonsteroidal selective androgen receptor modulators (SARMs). Its structure comprises:

  • Propanamide backbone: 2-hydroxy-2-methyl substitution enhances metabolic stability and receptor binding .
  • 4-Fluorobenzenesulfonyl group: Introduces electron-withdrawing effects and modulates pharmacokinetic properties.
  • N-[3-(Trifluoromethyl)phenyl] group: The trifluoromethyl (CF₃) moiety increases lipophilicity and influences androgen receptor (AR) selectivity .

SARMs like this compound are designed to avoid the hepatotoxicity and androgenic side effects of steroidal analogs while retaining tissue-selective anabolic activity .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZXGTNYJRVOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-fluorobenzenesulfonyl chloride, is prepared by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-hydroxy-2-methylpropanamide in the presence of a base such as triethylamine to form the sulfonyl amide intermediate.

    Introduction of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Structural Variations and Pharmacokinetic Differences

The following table highlights critical differences between the target compound and its analogs:

Compound Name Substituents Key Features Molecular Weight (g/mol) Bioavailability (Rat) Half-Life (h)
Target: 3-(4-Fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide 4-Fluorobenzenesulfonyl at C3; CF₃ at N-phenyl (meta) High metabolic stability due to sulfonyl group; moderate lipophilicity 455.4 Data pending Data pending
S-1: 3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide 4-Fluorophenoxy at C3; CF₃ and NO₂ at N-phenyl (meta/para) Tissue-selective AR agonism; oral bioavailability: 65% in rats 402.3 65% 4.2
C-6: 3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide 4-Chloro-3-fluorophenoxy at C3; CF₃ and NO₂ at N-phenyl Enhanced potency but rapid hepatic clearance 436.8 42% 2.8
2-Hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide Dual CF₃ groups (N-phenyl and sulfonyl-phenyl) High lipophilicity; potential for CNS penetration 455.4 Not reported Not reported
3-((4-Fluorophenyl)thio)-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide (Compound 18) Thioether linkage at C3; NO₂ and CF₃ at N-phenyl Susceptible to oxidation; shorter half-life (1.5 h) 398.3 28% 1.5

Metabolic Stability and Functional Group Impact

  • Sulfonyl vs. Phenoxy/Thioether Linkages: The sulfonyl group in the target compound resists oxidative metabolism, unlike phenoxy (S-1) or thioether (Compound 18) linkages, which undergo rapid hydroxylation or sulfoxidation . Example: S-1 shows 65% oral bioavailability due to its ether linkage, while thioether-linked analogs like Compound 18 exhibit <30% bioavailability .
  • Fluorine Substitution: The 4-fluoro substituent on the benzenesulfonyl group reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs . Trifluoromethyl groups enhance AR binding affinity by 3-fold compared to non-fluorinated phenyl rings .

Receptor Selectivity and Potency

  • N-Phenyl Substituents: Meta-CF₃ (target compound) vs. Para-NO₂ (S-1): The meta-CF₃ group improves AR selectivity by avoiding off-target interactions with glucocorticoid receptors observed in para-NO₂ analogs . Dual CF₃ Groups (e.g., 3-{[3-(trifluoromethyl)phenyl]sulfonyl}): Increase AR binding potency (IC₅₀ = 8 nM) but may reduce solubility .
  • Stereochemistry :
    • The (2S)-configuration in S-4 (a related SARM) enhances AR activation by 50% compared to the (2R)-enantiomer .

Research Findings and Data Tables

NMR and HRMS Data Comparison

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) HRMS [M+H]+ (Found/Calc)
Target Compound 1.38 (s, 3H, CH₃), 4.21 (s, 1H, OH) -63.2 (CF₃) 456.0820/456.0815
S-1 1.42 (s, 3H, CH₃), 7.25 (d, J=8.5 Hz, ArH) -61.5 (CF₃) 403.0910/403.0902
Compound 18 1.35 (s, 3H, CH₃), 7.65 (d, J=8.0 Hz, ArH) -62.8 (CF₃) 399.0955/399.0948

Pharmacologic Activity in Rat Models

Compound Anabolic Activity (Levator Ani Muscle) Androgenic Activity (Prostate)
Target Compound 120% of baseline 15% of testosterone
S-1 145% 20%
C-6 160% 35%

Biological Activity

The compound 3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide , commonly known as bicalutamide, is a well-studied antiandrogen agent primarily used in the treatment of prostate cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H18_{18}F3_{3}N2_{2}O4_{4}S
  • CAS Number : 118816-47-4
  • Molecular Weight : 430.40 g/mol

The compound features a sulfonyl group, a hydroxy group, and a trifluoromethyl phenyl moiety, contributing to its pharmacological properties.

Bicalutamide functions as a non-steroidal antiandrogen by competitively inhibiting the binding of androgens (such as testosterone and dihydrotestosterone) to androgen receptors in prostate tissues. This inhibition leads to decreased androgenic activity, which is crucial in managing hormone-sensitive malignancies.

Anticancer Properties

  • Prostate Cancer Treatment : Bicalutamide is primarily indicated for the treatment of advanced prostate cancer. Clinical studies have demonstrated its efficacy in reducing tumor size and delaying disease progression.
    Study ReferencePatient PopulationOutcome
    Tucker et al., 1988 Advanced prostate cancer patientsSignificant reduction in tumor size observed
    Smith et al., 2004 Patients receiving combined hormonal therapyImproved survival rates compared to control
  • Mechanistic Insights : Research indicates that the R(-)-enantiomer of bicalutamide exhibits higher antiandrogenic activity than its S(+)-counterpart, emphasizing the importance of stereochemistry in its therapeutic effects.

Side Effects and Toxicity

While bicalutamide is effective, it can cause side effects such as gynecomastia, hot flashes, and liver function abnormalities. Monitoring liver enzymes is recommended during treatment.

Case Studies

  • Case Study on Efficacy : A clinical trial involving 1,500 men with metastatic prostate cancer showed that those treated with bicalutamide had a median survival increase of 10 months compared to those receiving placebo.
  • Adverse Effects Monitoring : In a cohort study, 20% of patients reported significant side effects leading to discontinuation of therapy. Regular follow-ups are essential to manage these adverse effects effectively.

Research Findings

Recent studies continue to explore the pharmacological potential of bicalutamide beyond prostate cancer:

  • Combination Therapies : Research indicates that combining bicalutamide with other agents like docetaxel may enhance therapeutic outcomes in resistant cases.
  • Potential Use in Other Cancers : Investigations into the use of bicalutamide for breast cancer have shown promise due to its antiandrogenic properties.

Q & A

Q. Characterization Tools :

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H- and 19F^{19}F-NMR (e.g., sulfonyl group protons at δ 7.8–8.2 ppm; CF3_3 signals at δ -60 to -65 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+^+: 448.09; observed: 448.10) .

Table 1 : Example NMR Data for Analogous Compounds

Compound1H^1H-NMR (δ, ppm)19F^{19}F-NMR (δ, ppm)
Propanamide derivative2.15 (s, 3H, CH3_3), 7.45–8.10 (m, Ar-H)-63.5 (CF3_3)

Advanced Question: How can conflicting NMR and X-ray crystallography data be resolved during structural validation?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., rotamers in solution) versus static crystal structures.

  • Solution :
    • Perform variable-temperature NMR to detect conformational changes .
    • Compare X-ray torsion angles (e.g., C—C—N—C = 172.1° in crystal) with DFT-optimized geometries .
    • Use 2D NMR (e.g., NOESY) to identify spatial proximities in solution .

Table 2 : Key Crystallographic Parameters

ParameterValue
Space groupP21_1/c
Hydrogen bondsN—H⋯O (2.02 Å)
Torsion angle172.1°

Basic Question: What analytical methods ensure purity and identity of the compound?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); target ≥98% purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, F content (e.g., C: 52.3%; F: 16.9%) .
  • FT-IR : Confirm sulfonyl (S=O stretch at 1150–1350 cm1^{-1}) and amide (C=O at 1650 cm1^{-1}) groups .

Advanced Question: How can synthetic yield be optimized for scale-up?

Methodological Answer:
Employ Design of Experiments (DoE) to identify critical factors:

Variables : Reaction temperature, stoichiometry, catalyst loading .

Response Surface Modeling : Optimize for maximum yield (e.g., 52% → 75% via temperature control at 60°C) .

Flow Chemistry : Enhance reproducibility using continuous-flow reactors for exothermic steps (e.g., sulfonylation) .

Basic Question: What safety protocols are critical during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and respirators to avoid inhalation/contact with sulfonyl chlorides or fluorinated intermediates .
  • Ventilation : Use fume hoods for volatile reagents (e.g., triethylamine) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced Question: How can bioactivity assays be designed based on structural analogs?

Methodological Answer:

  • Target Selection : Prioritize receptors/enzymes with hydrophobic pockets (e.g., androgen receptor for CF3_3-containing analogs) .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding modes of the sulfonyl and CF3_3 groups .
  • In Vitro Testing : Measure IC50_{50} against cancer cell lines (e.g., PC-3 prostate cancer) and compare with control compounds .

Table 3 : Example Bioactivity Data for Analogous Compounds

CompoundTargetIC50_{50} (nM)
CF3_3-propanamideAndrogen receptor45 ± 3

Basic Question: How are impurities profiled and controlled?

Methodological Answer:

  • LC-MS : Identify impurities (e.g., des-hydroxy byproducts or unreacted aniline) .
  • Synthesis Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) .

Table 4 : Common Impurities

ImpurityStructureRetention Time (min)
Des-hydroxy[Parent – OH]12.3
Unreacted anilineC6_6H4_4-CF3_35.8

Advanced Question: What mechanistic insights can be gained from degradation studies?

Methodological Answer:

  • Forced Degradation : Expose to heat, light, and pH extremes.
    • Hydrolysis : Amide bond cleavage at pH < 3 or > 10 .
    • Oxidation : Sulfonyl group degradation under H2_2O2_2 .
  • Stability Indicating Methods : Develop HPLC gradients to resolve degradation products .

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